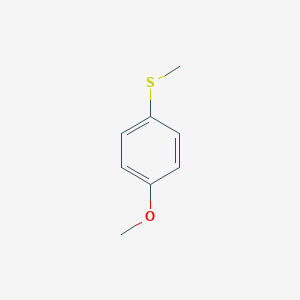![molecular formula C21H38O2 B167884 Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate CAS No. 10152-69-9](/img/structure/B167884.png)
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a member of the cyclopropane family, which is known for its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate is not fully understood, but it is believed to work by inhibiting the production of certain enzymes that are involved in the inflammatory response. Additionally, this compound has been shown to have an effect on the nervous system, which may contribute to its analgesic properties.
Effets Biochimiques Et Physiologiques
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as to have insecticidal properties. Additionally, Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate has been shown to have a low toxicity profile, which makes it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, the unique structural features of this compound make it a promising candidate for further study in various fields of science. However, one of the main limitations of using Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate is its complex synthesis method, which requires specialized equipment and expertise.
Orientations Futures
There are many future directions for the study of Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate. One potential area of study is in the field of medicine, where this compound has shown potential as an anti-inflammatory and analgesic agent. Additionally, further study is needed to fully understand the mechanism of action of this compound, as well as to explore its potential applications in other fields such as agriculture and environmental science. Overall, the unique structural features and promising properties of Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate make it a promising candidate for further study in various fields of science.
Méthodes De Synthèse
The synthesis of Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 2-butylcyclopropane carboxylic acid with methyl nonanoate in the presence of a catalyst. This reaction yields Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate as the main product, which can be purified through various techniques such as chromatography and distillation.
Applications De Recherche Scientifique
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine, where it has been shown to have anti-inflammatory and analgesic properties. Additionally, Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate has been studied for its potential use as a pesticide, due to its insecticidal properties.
Propriétés
Numéro CAS |
10152-69-9 |
|---|---|
Nom du produit |
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate |
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-11-17-14-19(17)16-20-15-18(20)12-9-7-5-6-8-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
Clé InChI |
NCGWEDSIWFSAMB-UHFFFAOYSA-N |
SMILES |
CCCCC1CC1CC2CC2CCCCCCCCC(=O)OC |
SMILES canonique |
CCCCC1CC1CC2CC2CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



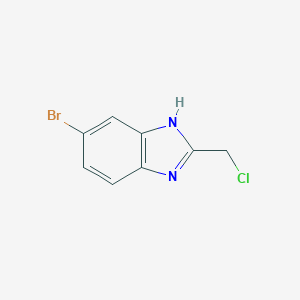
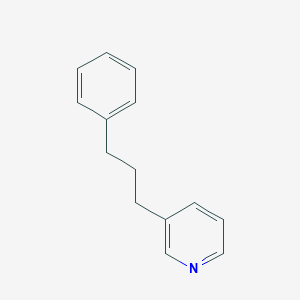
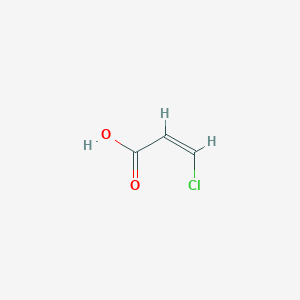
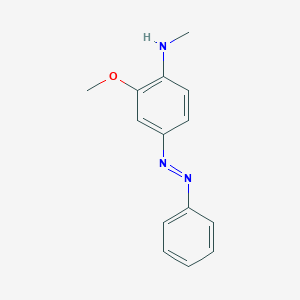
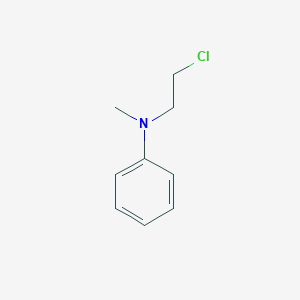
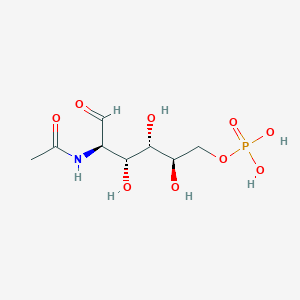
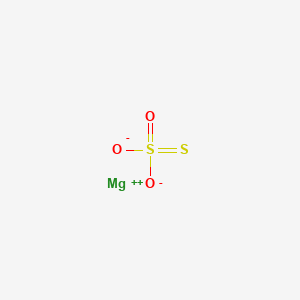
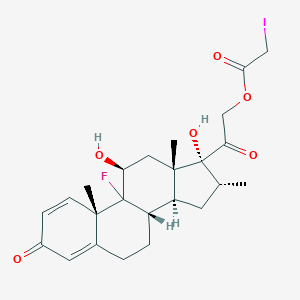
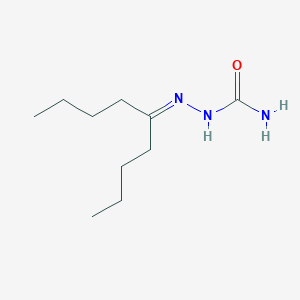
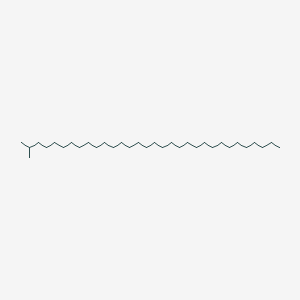
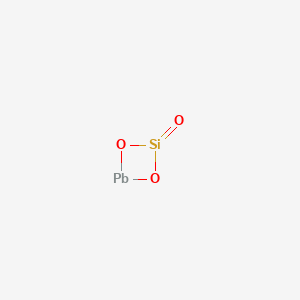
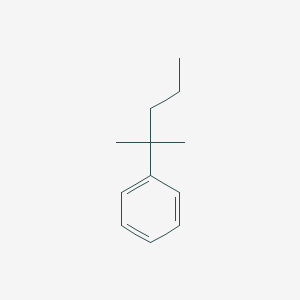
![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
